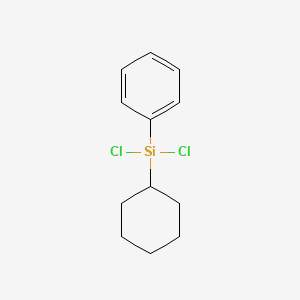
Bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine typically involves the reaction of tetrachlorocyclopentadiene with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted cyclopentadiene derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, it can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrachlorocyclopentadiene: A precursor in the synthesis of bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine.
Hydrazine: A key reagent used in the synthesis of the compound.
Chlorinated cyclopentadienes: Compounds with similar structures and reactivity.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the presence of the hydrazine moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
13736-99-7 |
|---|---|
Molekularformel |
C10Cl8N2 |
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloro-N-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)amino]cyclopenta-2,4-dien-1-imine |
InChI |
InChI=1S/C10Cl8N2/c11-1-2(12)6(16)9(5(1)15)19-20-10-7(17)3(13)4(14)8(10)18 |
InChI-Schlüssel |
QELDZUHGKQFZJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=NN=C2C(=C(C(=C2Cl)Cl)Cl)Cl)C(=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14711958.png)
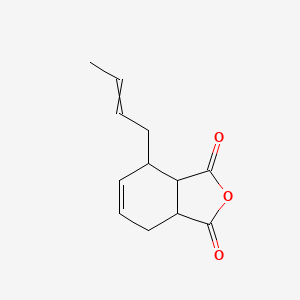
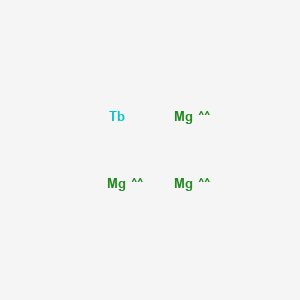

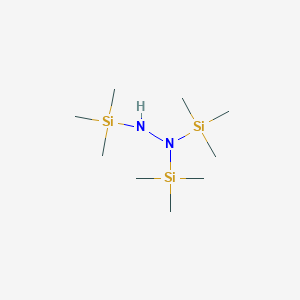
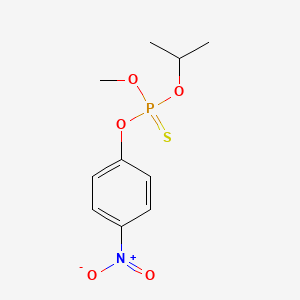

![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
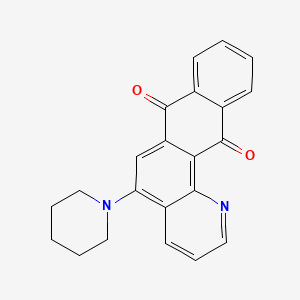


![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
